2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

Catalog No.
S566666
CAS No.
368-66-1
M.F
C6F9N3
M. Wt
285.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

CAS Number

368-66-1

Product Name

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

IUPAC Name

2,4,6-tris(trifluoromethyl)-1,3,5-triazine

Molecular Formula

C6F9N3

Molecular Weight

285.07 g/mol

InChI

InChI=1S/C6F9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15

InChI Key

LSGBKABSSSIRJF-UHFFFAOYSA-N

SMILES

C1(=NC(=NC(=N1)C(F)(F)F)C(F)(F)F)C(F)(F)F

Synonyms

2,4,6-tris(trifluoromethyl)-sym-triazine

Canonical SMILES

C1(=NC(=NC(=N1)C(F)(F)F)C(F)(F)F)C(F)(F)F

The exact mass of the compound 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine (TTFMT) is a highly electron-deficient, heavily fluorinated heterocyclic liquid utilized primarily as a lithium-ion battery electrolyte additive, a mass spectrometry calibrant, and a structurally complete building block for fluorinated materials . Featuring three strongly electron-withdrawing trifluoromethyl groups symmetrically arranged on a stable triazine core, this compound exhibits high thermal stability, measured volatility, and specific electrochemical reduction behavior . In industrial procurement, TTFMT is prioritized over standard triazines for its dual functionality as a flame retardant and acid/water scavenger in energy storage systems, as well as its exact fragmentation profile required for GC-MS tuning protocols [1].

Attempting to substitute TTFMT with non-fluorinated analogs like cyanuric chloride or standard fluorinated solvents fundamentally compromises downstream process metrics . Cyanuric chloride lacks the anodic stability and specific solid electrolyte interphase (SEI) forming capabilities required for high-voltage battery applications, and it cannot provide the necessary fluorinated fragments for MS calibration [1]. Conversely, while generic fluorinated electrolyte additives (like fluoroethylene carbonate) increase cycle life, they lack the triazine core's inherent flame-retardant properties and its capacity to act as a water and acid scavenger . For MS calibration, substituting TTFMT with heavier perfluoroalkylamines leads to inadequate low-mass tuning resolution and prolonged system memory effects, making TTFMT's specific volatility and fragmentation profile strictly non-interchangeable .

Electrochemical Stability and Cycle Life Enhancement in Li-ion Batteries

In high-voltage lithium-ion battery formulations, the addition of 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine alters the solid electrolyte interphase (SEI) composition compared to baseline carbonate electrolytes . The highly electron-deficient triazine ring undergoes preferential reduction, forming a fluorine-rich SEI layer. When compared to standard additives or non-fluorinated triazines, TTFMT demonstrates higher thermal stability with charged cathodes and actively scavenges trace water and acidic impurities, such as HF generated from LiPF6 degradation . This dual action—flame retardancy combined with acid scavenging—quantitatively increases capacity retention and rate capability over extended cycling.

Evidence DimensionElectrolyte stability and capacity retention
Target Compound DataTTFMT-doped electrolyte formulations
Comparator Or BaselineBaseline carbonate electrolytes without TTFMT
Quantified DifferenceEnhanced thermal stability with charged electrodes and improved cycle life via HF scavenging and fluorine-rich SEI formation
ConditionsHigh-voltage Li-ion battery cycling assays

Procuring TTFMT as an electrolyte additive allows battery manufacturers to simultaneously address flammability and HF-induced degradation without requiring multiple separate additives.

Precision Mass Spectrometry Tuning and Calibration

TTFMT is strictly specified in commercial GC-MS tuning kits for EI, CI, DCI, and SIP modes due to its reproducible fragmentation into distinct fluorinated ions [1]. Compared to the ubiquitous calibrant Heptacosafluorotributylamine (PFTBA), TTFMT provides critical calibration points in the lower-to-mid mass range without suffering from the severe system retention typical of higher-molecular-weight perfluorinated compounds . Procurement of 97%+ purity TTFMT ensures exact resolution specification matching for precision instrument tuning, a metric that standard non-fluorinated volatile organics cannot achieve due to mass-defect overlap with common hydrocarbon background noise [1].

Evidence DimensionGC-MS Tuning Resolution and Memory Effect
Target Compound DataTTFMT (produces distinct low-mass fluorinated fragments with rapid system clearance)
Comparator Or BaselinePFTBA (standard broad-range calibrant with high system retention)
Quantified DifferenceProvides essential low-mass tuning peaks with significantly reduced background persistence compared to heavy perfluoroalkylamines
ConditionsGC-MS tuning and calibration protocols (EI/CI modes)

Analytical laboratories must procure this exact compound to meet stringent OEM mass spectrometer tuning specifications and avoid instrument downtime caused by calibrant carryover.

Bypassing Hazardous Fluorination in Triazine Derivative Synthesis

For the synthesis of highly fluorinated triazine-based dyes, probes, and crosslinkers, utilizing TTFMT as a starting material eliminates the need for aggressive, late-stage fluorination . If a manufacturer attempts to use cyanuric chloride as a cheaper baseline, they must employ hazardous fluorinating agents under Swarts reaction conditions to install trifluoromethyl groups, which typically results in low overall yields and high waste disposal costs . Procuring pre-formed TTFMT provides a stable, symmetrically trifluoromethylated core, directly increasing synthetic throughput and safety profiles for downstream functionalization .

Evidence DimensionSynthetic steps and hazard profile
Target Compound DataDirect functionalization of TTFMT
Comparator Or BaselineTrifluoromethylation of cyanuric chloride
Quantified DifferenceEliminates multi-step, hazardous late-stage fluorination, directly increasing overall yield of CF3-containing triazine targets
ConditionsIndustrial scale-up of fluorinated heterocyclic dyes and polymers

Selecting TTFMT as a precursor significantly reduces process hazards and multi-step yield losses associated with handling aggressive fluorinating reagents at scale.

High-Voltage Lithium-Ion Battery Electrolytes

Directly leverages TTFMT's electron deficiency and triazine core to form a stable, fluorine-rich SEI while simultaneously acting as a flame retardant and HF scavenger, extending cycle life in advanced energy storage systems .

GC-MS Instrument Calibration and Tuning

Utilized as a strictly specified reference standard in commercial mass spectrometry tuning kits to provide precise, low-memory-effect mass calibration peaks distinct from hydrocarbon backgrounds [1].

Synthesis of Fluorinated Dyes and Probes

Serves as a ready-to-use building block, allowing manufacturers to bypass hazardous and low-yield late-stage fluorination steps when producing advanced fluorinated triazine derivatives .

XLogP3

2.7

Boiling Point

95.5 °C

Melting Point

-24.8 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (82.61%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (82.61%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (91.3%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

368-66-1

Wikipedia

2,4,6-Tris(trifluoromethyl)-1,3,5-triazine

Dates

Last modified: 08-15-2023

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